3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. Key structural attributes include:
- A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone and thiazolidinone rings, critical for maintaining planar geometry and π-conjugation .
- A thiomorpholin-4-yl group at position 2 of the pyrido-pyrimidinone, which enhances solubility and modulates electronic properties via sulfur’s lone pairs .
The compound’s synthesis likely involves condensation reactions between a functionalized thiazolidinone precursor and a pyrido-pyrimidinone intermediate, followed by purification via crystallization, as seen in analogous systems .
Properties
Molecular Formula |
C24H22N4O2S3 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(5Z)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O2S3/c1-16(17-7-3-2-4-8-17)28-23(30)19(33-24(28)31)15-18-21(26-11-13-32-14-12-26)25-20-9-5-6-10-27(20)22(18)29/h2-10,15-16H,11-14H2,1H3/b19-15- |
InChI Key |
VPMVKNZKAQPGJE-CYVLTUHYSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)SC2=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the thiazolidine and thiomorpholine rings, followed by their integration into the pyrido[1,2-a]pyrimidinone core. The synthetic route typically involves the use of reagents such as dichloromethane and methanol, with reaction conditions including rotary evaporation and trituration in water .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine and thiomorpholine rings.
Coupling Reactions: Suzuki–Miyaura coupling is a common reaction for forming carbon-carbon bonds in this compound.
Scientific Research Applications
3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. The thiazolidine and thiomorpholine rings play a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Lipophilicity : The 1-phenylethyl group in the target compound likely enhances membrane permeability compared to 10a/10b (methyl/phenyl) or allyl-substituted analogs .
- Bioactivity Trends: Pyrazolo-pyrimidinones (e.g., 10a/10b) show anti-inflammatory activity due to COX-2 inhibition . Thiazolidinones with azo linkages (e.g., ) exhibit antimicrobial effects, suggesting the target compound’s thioxo group may confer similar reactivity.
Computational and Experimental Data
Biological Activity
The compound 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. This article discusses its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 492.7 g/mol. The structure features a pyrido[1,2-a]pyrimidin-4-one core, combined with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O2S2 |
| Molecular Weight | 492.7 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazolidinone moiety is known for its role in inhibiting various enzymatic pathways, which can lead to anti-inflammatory and antimicrobial effects. The pyrido[1,2-a]pyrimidin core is often associated with antiviral and anticancer activities.
Antimicrobial Activity
Research has indicated that derivatives related to thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to this structure have shown activity against both Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin in efficacy by 10–50 times. The most sensitive strains include Enterobacter cloacae, while Escherichia coli demonstrates higher resistance .
Antiviral Activity
Compounds with similar structural features have been evaluated for their antiviral properties, particularly against HIV. A study highlighted that certain thiazolidinone derivatives demonstrated promising inhibitory effects on HIV replication, suggesting potential applications in antiviral drug development .
Anti-inflammatory Effects
The thiazolidine ring present in the compound is linked to anti-inflammatory activities. Similar compounds have been utilized as anti-inflammatory agents due to their ability to modulate inflammatory pathways effectively.
Case Study 1: Antimicrobial Efficacy
In a comparative study, several thiazolidinone derivatives were tested against a panel of bacteria. The most active compound exhibited a Minimum Inhibitory Concentration (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae, indicating strong antibacterial potential .
Case Study 2: Antiviral Properties
A series of thiazolidinone derivatives were synthesized and tested for their ability to inhibit HIV replication. Compounds demonstrated IC50 values between 1.8 μM and 2.6 μM against the HIV gp41 fusion process, showcasing their potential as antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
